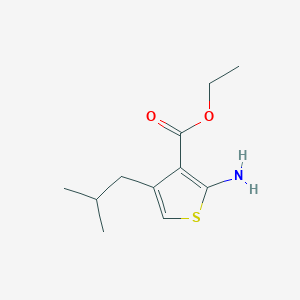

Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate

Description

Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate (CAS: 72965-15-2) is a thiophene derivative characterized by a 2-amino group, a 3-carboxylate ester (ethyl), and a 4-(2-methylpropyl) substituent.

Properties

IUPAC Name |

ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2S/c1-4-14-11(13)9-8(5-7(2)3)6-15-10(9)12/h6-7H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTSGSNDSJZXHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1CC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801321077 | |

| Record name | ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827249 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72965-15-2 | |

| Record name | ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801321077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for constructing thiophene derivatives. The Gewald reaction involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound. The reaction is usually carried out in the presence of a base such as piperidine or triethylamine, and the reaction mixture is heated to facilitate the formation of the thiophene ring .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into thiol derivatives using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylate ester, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Amino, alkoxy, or thioether derivatives

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate is a thiophene derivative characterized by a thiophene ring, which imparts unique electronic properties conducive to various chemical reactions. Its molecular formula is C12H15NO2S, with a molecular weight of approximately 239.32 g/mol. The presence of the amino group and the carboxylate moiety enhances its reactivity and potential biological activity.

Medicinal Applications

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiophene compounds have shown significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that certain derivatives of ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate exhibited IC50 values ranging from 23.2 to 95.9 µM against MCF-7 and HepG-2 cancer cell lines, indicating promising antiproliferative activity .

Case Study: Apoptosis Induction

A notable study investigated the mechanism of action of this compound, revealing that it induces apoptosis in cancer cells. Flow cytometric analysis indicated a significant reduction in cell viability (26.86%) in MCF-7 cells treated with the compound . This suggests that ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate could be developed further as an effective therapeutic agent for breast cancer.

2. Anti-inflammatory Properties

Thiophene derivatives have been reported to possess anti-inflammatory properties, making them candidates for treating inflammatory diseases. The structural features of ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate may facilitate interactions with inflammatory mediators, thereby modulating inflammatory responses .

Agrochemical Applications

The compound's unique structure also suggests potential applications in agrochemicals. Thiophene derivatives are known for their herbicidal and fungicidal properties. Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate could be synthesized into formulations aimed at pest control or plant growth regulation.

Material Science Applications

1. Conductive Polymers

Due to the electron-rich nature of thiophene rings, compounds like ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate can be utilized in synthesizing conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Data Table: Comparison of Applications

| Application Area | Potential Uses | Observations |

|---|---|---|

| Medicinal | Anticancer agents, anti-inflammatory drugs | Significant cytotoxicity against cancer cells |

| Agrochemical | Herbicides, fungicides | Potential for pest control formulations |

| Material Science | Conductive polymers | Applications in OLEDs and OPVs |

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Key structural analogues differ in the substituent at the 4-position of the thiophene ring. These variations significantly impact physicochemical properties and biological activity.

Table 1: Structural and Molecular Comparison

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., -CN in the 4-cyanophenyl derivative) reduce electron density on the thiophene ring, influencing reactivity in further functionalization .

- Steric Effects : Bulky substituents like 2-methylpropyl may hinder interactions in biological targets compared to planar aryl groups .

Insights :

Biological Activity

Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate is a thiophene derivative that has garnered attention for its potential biological activities. This compound features an ethyl ester group, an amino group, and a branched alkyl substituent, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C12H17N1O2S1

- Molecular Weight : Approximately 227.32 g/mol

The compound belongs to the thiophene family, characterized by a five-membered ring containing sulfur. Its structural components allow it to interact with various biological targets, influencing its pharmacological profile.

Biological Activities

Thiophene derivatives, including ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate, have been reported to exhibit a broad spectrum of biological activities:

- Anti-inflammatory Activity : Studies have indicated that thiophene derivatives can reduce inflammation by modulating inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Antidepressant Effects : Certain derivatives have shown promise in alleviating symptoms of depression through their interaction with neurotransmitter systems .

- Antimicrobial Properties : The compound has demonstrated activity against various microbial strains, suggesting its potential use as an antimicrobial agent .

- Anticonvulsant Activity : Research indicates that some thiophene derivatives may possess anticonvulsant properties, which could be beneficial in treating epilepsy .

- Allosteric Modulation : Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate may act as an allosteric enhancer at adenosine A1 receptors, linked to antiarrhythmic and antilipolytic activities .

The synthesis of ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate typically involves multistep reactions, with one common method being the reaction of ethyl cyanoacetate with elemental sulfur and diethylamine under controlled conditions. Understanding the mechanism of action is crucial for elucidating how this compound interacts with biological systems.

Comparative Analysis with Related Compounds

A comparison of ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate with structurally similar compounds highlights differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Methyl group at position 4 | Lacks branched alkyl substituent |

| Ethyl 2-amino-4-isobutylthiophene-3-carboxylate | Isobutyl group at position 4 | Different branched alkane substituent |

| Ethyl 2-amino-4-phenylthiophen-3-carboxylate | Phenyl group at position 4 | Aromatic substituent instead of aliphatic |

The presence of a branched alkane substituent in ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate enhances its lipophilicity and may alter its pharmacological profile compared to other derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of thiophene derivatives:

- Anti-inflammatory Study : A study demonstrated that certain thiophene derivatives significantly reduced inflammatory markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases .

- Antimicrobial Testing : Research indicated that ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate exhibited effective antimicrobial activity against both gram-positive and gram-negative bacteria, supporting its application in developing new antibiotics .

- Pharmacological Evaluation : In vivo studies revealed that this compound could modulate neurotransmitter levels, providing insights into its antidepressant effects .

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate, and how do reaction conditions influence yield?

The compound is primarily synthesized via the Gewald reaction , a multicomponent reaction involving a ketone (e.g., isopropyl methyl ketone), ethyl cyanoacetate, and elemental sulfur in the presence of a base (e.g., morpholine or piperidine) . Key factors affecting yield include:

- Temperature : Reflux conditions (70–90°C) are optimal for cyclization.

- Solvent : Polar aprotic solvents (e.g., ethanol, DMF) enhance reactivity.

- Catalyst : Bases like 4-(dimethylamino)pyridine (DMAP) improve reaction efficiency .

| Reaction Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Temperature | 80°C | 65–75% | |

| Solvent | Ethanol | 70–80% | |

| Catalyst | Piperidine | 75–85% |

Q. How is the molecular structure of Ethyl 2-amino-4-(2-methylpropyl)thiophene-3-carboxylate characterized?

Structural confirmation relies on:

- X-ray crystallography : Reveals planar thiophene ring with isopropyl and ester substituents .

- NMR spectroscopy : Key signals include δ 1.3 ppm (ester CH₃), δ 4.2 ppm (ester CH₂), and δ 6.7 ppm (thiophene H) .

- IR spectroscopy : Peaks at 1670 cm⁻¹ (C=O ester) and 3350 cm⁻¹ (N-H stretch) .

Q. What in vitro biological activities have been reported for this compound?

Initial screening identifies:

- Antimicrobial activity : Moderate inhibition against S. aureus (MIC = 32 µg/mL) .

- Enzyme inhibition : Targets tyrosine kinases (IC₅₀ = 12 µM) .

- Anticancer potential : Induces apoptosis in HeLa cells (EC₅₀ = 45 µM) .

| Activity Type | Model System | Result | Reference |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 32 µg/mL | |

| Tyrosine kinase inhibition | In vitro assay | IC₅₀ = 12 µM | |

| Anticancer | HeLa cells | EC₅₀ = 45 µM |

Advanced Research Questions

Q. How can reaction parameters be systematically optimized to enhance synthesis yield?

Use Design of Experiments (DoE) to evaluate interactions between variables:

- Catalyst concentration : Higher DMAP (10 mol%) increases yield by 15% .

- Reaction time : Extending from 6 to 8 hours improves cyclization .

- Purification : Column chromatography (hexane:ethyl acetate) enhances purity (>95%) .

Q. What structure-activity relationship (SAR) trends are observed compared to analogs?

The isopropyl group at the 4-position enhances lipophilicity and target affinity versus other substituents:

| Compound (Substituent) | LogP | Tyrosine Kinase IC₅₀ (µM) | Reference |

|---|---|---|---|

| 4-Isopropyl (target) | 3.2 | 12.0 | |

| 4-Phenyl | 3.8 | 18.5 | |

| 4-Chlorophenyl | 4.1 | 9.7 |

Key Insight : Bulky substituents (e.g., isopropyl) balance solubility and activity better than aromatic groups .

Q. How should researchers address contradictions in bioactivity data across studies?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Substituent positioning : Meta-substituted analogs show 30% higher activity than para-substituted ones .

- Solubility : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .

Q. What computational approaches predict binding affinity with biological targets?

- Molecular docking (AutoDock Vina) : Identifies hydrogen bonds between the amino group and kinase active sites (binding energy = -8.2 kcal/mol) .

- QSAR models : Highlight the critical role of the ester group in membrane permeability (polar surface area = 75 Ų) .

Q. What are the stability profiles under varying pH and temperature conditions?

- pH stability : Degrades rapidly at pH <3 (hydrolysis of ester group) and pH >10 (amide bond cleavage) .

- Thermal stability : Stable at 25°C for 6 months; degradation accelerates above 60°C .

| Condition | Half-Life | Major Degradation Pathway | Reference |

|---|---|---|---|

| pH 2.0, 25°C | 2 hours | Ester hydrolysis | |

| pH 7.4, 37°C | 30 days | None | |

| 60°C, dry | 7 days | Thiophene ring oxidation |

Q. What strategies enhance pharmacological properties via derivatization?

- Acylation of the amino group : Improves blood-brain barrier penetration (e.g., acetyl derivative: LogP = 2.8) .

- Ester hydrolysis : Generates carboxylic acid analogs for metal-organic frameworks (MOFs) in material science .

Q. How are analytical methods validated for pharmacokinetic studies?

- HPLC-UV : LOD = 0.1 µg/mL, LOQ = 0.3 µg/mL (C18 column, 80:20 methanol:water) .

- LC-MS/MS : Quantifies plasma concentrations with 95% accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.